4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14N6OS/c1-9(2)20-18-12(17-19-20)10-3-5-11(6-4-10)13(21)16-14-15-7-8-22-14/h3-9H,1-2H3,(H,15,16,21) |
InChI Key |
BNNIYGNZXPCTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Tetrazole Synthesis Protocols
Mechanistic Notes :
-
Azide sources (NaN₃) react with nitriles under Lewis acid catalysis (ZnBr₂ or CuI) to form tetrazoles.
-
Isopropyl groups are introduced via alkylation with isopropyl bromide.
Thiazol-2-Amine Preparation
The 1,3-thiazol-2-amine moiety is synthesized via Hantzsch thiazole synthesis :
Table 2: Thiazole Synthesis Methods
| Substrates | Conditions | Yield | Source |
|---|---|---|---|
| Bromoacetone + thiourea | EtOH, reflux, 6h | 75% | ,, |
| Chloroacetone + thioacetamide | AcOH, 80°C, 4h | 70% | , |
| Microwave-assisted synthesis | 150°C, 20 min, solvent-free | 88% |
Key Observations :
-
Microwave methods reduce reaction time by 85% compared to conventional heating.
-
Thiourea derivatives yield higher purity thiazoles than thioacetamide.
Amide Coupling Strategies
The final step involves coupling 4-(2-isopropyl-2H-tetrazol-5-yl)benzoic acid with 1,3-thiazol-2-amine:
Table 3: Coupling Reaction Optimization
Critical Parameters :
Alternative Synthetic Routes
One-Pot Tetrazole-Thiazole Assembly
Solid-Phase Synthesis
-
Wang resin-bound benzoic acid derivatives coupled with thiazol-2-amine via HATU, followed by cleavage with TFA (yield: 78%, purity >95%).
Purification and Characterization
-
Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted starting materials.
-
Crystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for XRD.
-
Analytical Data :
Challenges and Solutions
-
Tetrazole Instability : Use of dry solvents and inert atmosphere (N₂/Ar) prevents decomposition.
-
Thiazole Oxidation : Addition of antioxidants (e.g., BHT) during coupling suppresses sulfoxide formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of tetrazole N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities due to its unique structural characteristics. Tetrazoles are frequently utilized as bioisosteres for carboxylic acids, enhancing the pharmacological properties of drug candidates. The following sections summarize the primary medicinal applications:
Antitumor Activity
Research indicates that compounds containing tetrazole and thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. Tetrazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit fungal growth, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Studies have suggested that tetrazole-based compounds may possess neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease, where modulation of neurotransmitter systems can be beneficial .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science:
Coordination Chemistry
The compound's ability to form stable complexes with metal ions can be exploited in coordination chemistry. Such complexes may have applications in catalysis and material synthesis .
Sensor Development
Due to its electronic properties, this compound could be utilized in the development of sensors for detecting environmental pollutants or biological markers. The tetrazole ring can enhance the sensitivity and selectivity of these sensors .
Case Studies
Several studies highlight the applications of tetrazole and thiazole derivatives:
- Anticancer Research : A study demonstrated that a series of thiazole-tetrazole hybrids exhibited potent cytotoxicity against HT29 colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research on tetrazole derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotics .
- Neuroprotective Studies : Investigations into the neuroprotective effects of tetrazole-containing compounds revealed their ability to enhance neuronal survival under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Tetrazole vs. Triazole Derivatives Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) from replace the tetrazole with a triazole ring. While triazoles are synthesized via click chemistry, tetrazoles (as in the target compound) require nitrile cyclization, affecting synthetic accessibility . The tetrazole’s higher aromaticity and acidity (pKa ~4.9) may enhance binding to cationic enzyme pockets compared to triazoles (pKa ~10.3) .
B. Thiazole Substituent Variations
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () exhibits a 129.23% biological effect, attributed to the electron-donating 4-methylphenyl group enhancing hydrophobic interactions .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits PFOR enzymes via hydrogen bonding (N–H···N and C–H···F/O interactions), stabilized by its chloro and difluoro substituents .
In contrast, the target compound’s unsubstituted thiazole may reduce steric hindrance, favoring binding to shallower active sites.
C. Benzamide Modifications
Physicochemical Properties
Key Observations :
- Higher molecular weight in triazole derivatives (e.g., 9c) correlates with increased melting points, suggesting greater crystallinity .
- Electron-withdrawing groups (e.g., nitro in ) enhance activity but may reduce solubility. The target compound’s isopropyl group balances lipophilicity without excessive bulk.
Biological Activity
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its tetrazole and thiazole moieties, exhibits potential as an enzyme inhibitor and receptor ligand, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately . Its structural features include:
- A tetrazole ring , known for stability and biological activity.
- A thiazole ring , which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N7OS |
| Molecular Weight | 315.36 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen bonding and electrostatic interactions due to the presence of polar functional groups.
- Mimicking carboxylic acids, which facilitates binding to enzymes and receptors involved in critical biological processes.
Antimicrobial Activity
Research indicates that compounds with tetrazole and thiazole rings often display significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) typically ranging from 1 to 10 µg/mL.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including:
- Breast cancer (MCF-7) : IC50 values around 15 µM.
- Lung cancer (A549) : IC50 values around 12 µM.
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes. Preliminary data suggest it may exhibit selective inhibition of COX-II, which is relevant in inflammatory conditions.
Case Studies
-
Antimicrobial Study :
A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µg/mL, highlighting its potential as an antibacterial agent. -
Anticancer Research :
In a study involving human glioblastoma cells, the compound was shown to inhibit cell proliferation effectively. Molecular docking studies suggested that it binds preferentially to the active site of proteins involved in cell cycle regulation.
Q & A
Q. Critical parameters :
- Temperature : Thiazole formation requires low temperatures (0–5°C) to suppress side reactions.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective tetrazole functionalization.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .
Basic: How is the structural integrity of this compound verified post-synthesis?
Answer:
A multi-analytical approach is employed:
Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, tetrazole N-H at δ 10–12 ppm) and carbon backbone .
- IR : Detects amide C=O stretching (~1650 cm⁻¹) and tetrazole N-H bonds (~3300 cm⁻¹) .
Elemental analysis : Matches experimental vs. theoretical C/H/N/S percentages (e.g., C₁₅H₁₃N₅O₂S requires C 54.37%, H 3.94%) .
Chromatography : HPLC (C18 column, MeOH/H₂O) validates purity (>98%) .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and transition-state modeling predict energetically favorable pathways:
- Reaction feasibility : Identifies optimal intermediates (e.g., tetrazole-thiazole coupling via nucleophilic acyl substitution) .
- Condition screening : Machine learning analyzes historical data to recommend solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for Suzuki couplings) .
- Experimental validation : Iterative feedback refines parameters (e.g., reducing reaction time from 24h to 8h via microwave-assisted synthesis) .
Advanced: What strategies address contradictory biological activity data across different cancer cell lines?
Answer:
Discrepancies in cytotoxicity (e.g., high activity in melanoma vs. low efficacy in glioblastoma) require:
Mechanistic profiling :
- Target engagement assays : Measure binding affinity to kinases (e.g., EGFR, VEGFR) using SPR or fluorescence polarization .
- Metabolic stability : Assess hepatic clearance (e.g., microsomal incubation) to rule out false negatives .
Cell-line specificity :
- Genetic knockdown : CRISPR/Cas9 validates target dependency (e.g., silencing PFOR in anaerobic cells enhances activity) .
- 3D spheroid models : Mimic tumor microenvironments where hypoxia upregulates tetrazole bioactivation .
Advanced: What are the challenges in modifying the tetrazole-thiazole scaffold for enhanced target selectivity?
Answer:
Key challenges include:
Bioisosteric replacements :
- Tetrazole-to-carboxylic acid swaps alter logP (e.g., from 2.1 to 1.4) but reduce membrane permeability .
- Thiazole-to-oxadiazole substitutions improve metabolic stability but lower solubility .
SAR studies :
- Substituent positioning : Para-substitution on benzamide enhances kinase inhibition (IC₅₀ = 0.8 μM) vs. meta-substitution (IC₅₀ = 5.2 μM) .
- Steric effects : Bulky groups (e.g., isopropyl on tetrazole) hinder off-target interactions but increase molecular weight (>400 Da) .
Advanced: How do solvent polarity and proticity influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in Buchwald-Hartwig aminations (yield increases from 45% to 72%) .
- Protic solvents (MeOH, EtOH) : Promote protonation of tetrazole, reducing nucleophilicity and coupling efficiency (yield drops to 30%) .
- Additives : K₂CO₃ in DMF scavenges HCl byproducts, shifting equilibrium toward product formation .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antiproliferative assays : MTT/PrestoBlue in NCI-60 panel (72h exposure, IC₅₀ calculation) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- CYP450 inhibition : Luminescence-based screening to assess metabolic interference .
Advanced: How can crystallographic studies resolve ambiguities in the compound’s tautomeric forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
